N'-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
CAS No.: 303092-86-6
Cat. No.: VC16074960
Molecular Formula: C15H11FN4OS
Molecular Weight: 314.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303092-86-6 |
|---|---|
| Molecular Formula | C15H11FN4OS |
| Molecular Weight | 314.3 g/mol |
| IUPAC Name | N-[(E)-(3-fluorophenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C15H11FN4OS/c16-11-4-1-3-10(7-11)9-17-20-15(21)13-8-12(18-19-13)14-5-2-6-22-14/h1-9H,(H,18,19)(H,20,21)/b17-9+ |
| Standard InChI Key | DLHBIJBRXQYICN-RQZCQDPDSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)F)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3 |
| Canonical SMILES | C1=CC(=CC(=C1)F)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Introduction
N'-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the class of hydrazones. It is characterized by its unique structural features, which include a pyrazole ring, a thiophene moiety, and a fluorobenzylidene substituent. This compound has significant potential in medicinal chemistry, particularly for its anti-tubercular properties .
Synthesis
The synthesis of N'-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves condensation reactions between hydrazine derivatives and carbonyl compounds, leading to the formation of hydrazones. The specific steps may vary depending on the starting materials and conditions.
Spectroscopic Data
Spectroscopic methods such as IR and NMR are used to confirm the presence of functional groups and assess the purity of the compound. These techniques provide insights into the chemical behavior and structural integrity of N'-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide.
Potential Biological Targets
This compound is of interest in pharmacological research due to its potential interactions with biological macromolecules such as enzymes and receptors involved in pathogenic processes. Experimental data often include enzyme inhibition assays or cellular viability tests to understand its mechanism of action.
Applications in Medicinal Chemistry
N'-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide has potential applications in several fields, including anti-tubercular therapy. Its unique structure, combining fluorine substitution and thiophene integration, may enhance its reactivity and biological efficacy compared to similar compounds.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N'-(4-Chlorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole | Chlorobenzylidene instead of fluorobenzylidene | Anticancer |
| N'-(2-Thienylmethylene)-3-(4-fluorophenyl)-1H-pyrazole | Different thiophene substitution | Antimicrobial |
| N'-(Benzylidene)-4-hydroxy-1H-pyrazole | Hydroxyl group addition | Anti-inflammatory |
| N'-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide | Fluorobenzylidene and thiophene moieties | Anti-tubercular |
This comparison highlights the unique structural features and potential biological activities of N'-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide compared to other similar compounds.
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